Propanenitrile, 3-(2-oxopropoxy)- (9CI)
Description
Propanenitrile, 3-(2-oxopropoxy)- (9CI) is a nitrile derivative featuring a propanenitrile backbone substituted with a 2-oxopropoxy group (CH3CO-O-). This functional group introduces both ether and ketone moieties, conferring unique reactivity and physicochemical properties. The ketone group enhances polarity and may facilitate nucleophilic reactions, while the nitrile group offers utility in synthetic pathways, such as cyanoalkylation or hydrolysis to carboxylic acids.
Properties
CAS No. |
19444-95-2 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.143 |
IUPAC Name |
3-(2-oxopropoxy)propanenitrile |
InChI |
InChI=1S/C6H9NO2/c1-6(8)5-9-4-2-3-7/h2,4-5H2,1H3 |
InChI Key |
YIYVXIWXWRWRAV-UHFFFAOYSA-N |
SMILES |
CC(=O)COCCC#N |
Synonyms |
Propanenitrile, 3-(2-oxopropoxy)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The following compounds share structural or functional similarities with Propanenitrile, 3-(2-oxopropoxy)- (9CI):
A. Propanenitrile,3,3'-[1,4-butanediylbis(oxy)]bis- (9CI) (CAS 18664-94-3)
- Molecular Formula : C10H16N2O2
- Molecular Weight : 196.25 g/mol
- Key Properties :
- Two nitrile groups linked via a butanedioxy bridge.
- XLogP3: 0 (indicating moderate hydrophilicity).
- Topological Polar Surface Area (PSA): 66 Ų (due to ether and nitrile groups).
- Applications: Used in electrochemistry, nanoparticle synthesis, and as a precursor in organic synthesis .
B. Propanenitrile,3-(nonyloxy) (CAS 5327-01-5)
- Molecular Formula: C12H23NO
- Molecular Weight : 197.32 g/mol
- Key Properties: Long nonyloxy chain increases hydrophobicity (XLogP3 ≈ 3.5). PSA: ~40 Ų (lower polarity due to alkyl dominance).
- Applications : Likely used as a solvent or surfactant in industrial processes .
C. Propanenitrile,3-[(1,1-dimethyl-2-propyn-1-yl)oxy]- (CAS 15496-08-9)
- Molecular Formula: C8H11NO
- Molecular Weight : 137.18 g/mol
- Key Properties :
- Alkynyl substituent introduces sp-hybridized carbon, enhancing reactivity.
- XLogP3: ~1.5 (moderate lipophilicity).
- Applications: Potential use in click chemistry or as a building block for pharmaceuticals .
D. 2-Propenenitrile, 3-(4-formylphenyl)-, (2E)- (CAS 79382-88-0)
- Molecular Formula: C10H7NO
- Molecular Weight : 157.17 g/mol
- Key Properties :
- Conjugated system (α,β-unsaturated nitrile) with a formyl group.
- High electrophilicity due to electron-withdrawing groups.
- Applications : Intermediate in polymer chemistry or drug design .
Comparative Analysis Table
Key Differentiators of Propanenitrile, 3-(2-oxopropoxy)-
Reactivity : The ketone group (2-oxopropoxy) enhances electrophilicity compared to simple alkoxy derivatives, enabling reactions like nucleophilic additions or condensations.
Polarity : Higher PSA (~75 Ų) than butanedioxy-linked analogs (66 Ų) due to the ketone’s oxygen, improving solubility in polar solvents.
Molecular Weight: Lower molecular weight (~127 g/mol) vs.
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